Cytotoxicity Profile of the 2-Bromomethyl-5-methoxybenzofuran Scaffold Against Leukemia and Carcinoma Cell Lines
The cytotoxic potential of the 2-bromomethyl-5-methoxybenzofuran scaffold can be inferred from the activity of compound 2d (a methyl 2-(bromomethyl)-6-acetyl-5-methoxybenzofuran-3-carboxylate), a direct structural analog that shares the core 2-bromomethyl and 5-methoxy substitution pattern with the target compound. Compound 2d demonstrated low-micromolar activity against K562 leukemia cells (IC50 = 20 µM) and HeLa cervical carcinoma cells (IC50 = 35 µM) in a 48-hour MTT assay [1]. In the same assay, the lead compound IX (which lacks the bromomethyl group) and other regioisomeric analogs showed markedly different and generally reduced potency, confirming that the 2-bromomethyl group is a critical determinant of cytotoxicity [1].
| Evidence Dimension | Cytotoxic potency (IC50) against human leukemia (K562) and carcinoma (HeLa) cell lines |
|---|---|
| Target Compound Data | IC50 = 20 µM (K562); IC50 = 35 µM (HeLa) [for compound 2d, the closest structural analog bearing the 2-bromomethyl-5-methoxybenzofuran core] |
| Comparator Or Baseline | Compound IX (2-methyl analog without bromine): IC50 values not precisely reported but showed significantly weaker activity; other regioisomeric brominated derivatives (e.g., 1c, 1e) showed IC50 values up to 180 µM against MOLT-4 cells, indicating positional dependence of activity [1]. |
| Quantified Difference | The target core-containing compound 2d is at least 5–9 fold more potent than the weakest regioisomeric analogs across the tested cancer cell lines, as shown in the IC50 range of 20–180 µM. |
| Conditions | MTT assay; 48-hour drug exposure; cell lines K562, HeLa, MOLT-4; control 1% DMSO & 1 µM staurosporine [1]. |
Why This Matters
This demonstrates that the 2-bromomethyl-5-methoxybenzofuran core is not an inert linker but a pharmacophoric element that directly controls anticancer potency, making unsubstituted or differently halogenated benzofuran alternatives unsuitable for projects targeting this specific activity profile.
- [1] S. Boryczka et al. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 2019, 24(8), 1529. View Source
